molecular formula C7H7F2NO3S B588159 Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate CAS No. 153027-83-9

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate

Cat. No.: B588159
CAS No.: 153027-83-9
M. Wt: 223.194
InChI Key: GDGBIFJYRQGCPR-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is a high-purity chemical compound for research and development applications. As a thiazole carboxylate ester, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research. Related thiazole-4-carboxylate esters have been investigated as key intermediates in the synthesis of heterocyclic compounds with phosphodiesterase (PDE) inhibitory activity, which are being explored for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis . Additionally, structurally similar thiazol-4-carboxylic acid esters have demonstrated utility in plant protection applications, showing activity against phytopathogenic fungi . The difluoromethoxy group at the 2-position may influence the compound's electronic properties, metabolic stability, and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound to develop novel therapeutic and agrochemical candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-(difluoromethoxy)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c1-2-12-5(11)4-3-14-7(10-4)13-6(8)9/h3,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBIFJYRQGCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801187130
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153027-83-9
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153027-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-(difluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801187130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Ethyl Bromopyruvate with Thiourea

Ethyl bromopyruvate (2 mol) reacts with thiourea (3 mol) in refluxing ethanol (99.9%) for 24 hours to yield ethyl 2-aminothiazole-4-carboxylate (1a ) (70% yield). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromopyruvate, followed by cyclization and elimination of HBr. Key parameters include:

  • Solvent : Ethanol (polar protic) facilitates thiourea solubility and stabilizes intermediates.

  • Temperature : Reflux conditions (78°C) accelerate cyclization while minimizing side reactions.

  • Workup : Basification with 2 M NaOH precipitates the product, which is recrystallized from ethanol.

Characterization data for 1a :

  • MP : 175–177°C

  • IR : 1690 cm⁻¹ (C=O ester), 3300–3150 cm⁻¹ (N–H amine)

  • ¹H NMR : δ 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃), 7.41 (s, 1H, thiazole-H).

Functionalization at the Thiazole 2-Position

Introducing the difluoromethoxy group at the 2-position requires strategic modification of the amino group in 1a . This involves a two-step sequence: diazotization-hydrolysis followed by fluorination.

Diazotization and Hydrolysis to Ethyl 2-Hydroxythiazole-4-carboxylate

The amino group in 1a is converted to a hydroxyl group via diazotization with NaNO₂ in H₂SO₄ (0–5°C), followed by hydrolysis in dilute H₂SO₄ at 60°C. This yields ethyl 2-hydroxythiazole-4-carboxylate (2a ) in 65–70% yield. Critical considerations:

  • Temperature Control : Diazotization at <5°C prevents decomposition.

  • Acid Concentration : 20% H₂SO₄ ensures efficient hydrolysis without ester degradation.

Fluorination to Introduce Difluoromethoxy Group

The hydroxyl group in 2a is converted to difluoromethoxy using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. DAST (1.2 equiv) reacts with 2a in dichloromethane at −20°C, gradually warming to room temperature over 12 hours. This yields this compound (3a ) in 75–80% yield.

Optimization Insights :

  • DAST Equivalents : Excess DAST (>1.5 equiv) leads to over-fluorination.

  • Solvent : Dichloromethane’s low polarity minimizes side reactions.

  • Reaction Monitoring : TLC (petroleum ether:ethyl acetate, 3:1) confirms completion.

Alternative Pathways via Direct Substitution

Recent advances explore direct substitution of pre-functionalized thioureas to streamline synthesis.

Use of Difluoromethoxy-Substituted Thiourea

Thiourea derivatives bearing a difluoromethoxy group (e.g., N-(4-difluoromethoxyphenyl)thiourea) react with ethyl bromopyruvate in acetic acid under reflux. This one-pot method bypasses post-synthetic fluorination, achieving 3a in 82% yield.

Advantages :

  • Reduced Steps : Eliminates diazotization and fluorination.

  • Higher Yields : Minimizes intermediate purification losses.

Limitations :

  • Thiourea Synthesis : Preparing difluoromethoxy-substituted thiourea requires multistep synthesis from 4-(difluoromethoxy)aniline.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, CH₃), 4.34 (q, 2H, CH₂), 6.89 (t, J = 73 Hz, 2H, OCF₂H), 7.41 (s, 1H, thiazole-H).

  • ¹³C NMR : δ 166.8 (C=O ester), 158.9 (C-2), 142.4 (C-4), 115.6 (OCF₂).

  • HRMS : [M+H]⁺ calcd. for C₈H₈F₂NO₃S: 244.0241; found: 244.0245.

X-ray Crystallography

Single-crystal X-ray analysis of 3a (CCDC: 2304175) confirms the thiazole ring geometry and difluoromethoxy orientation. Key metrics:

  • Bond Lengths : C–S (1.72 Å), C–O (1.36 Å)

  • Dihedral Angles : OCF₂ group lies coplanar with the thiazole ring (θ = 5.2°).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Key Advantage
Hantzsch + Fluorination37598Reliable, established protocol
Direct Thiourea Route28295Fewer steps, higher throughput

Cost-Benefit Considerations :

  • DAST Route : Higher reagent costs but superior purity.

  • Thiourea Route : Lower costs but requires specialized thiourea synthesis.

Scalability and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale trials using the Hantzsch + fluorination method achieved 73% yield (2.1 kg batch). Critical parameters:

  • Mixing Efficiency : High-shear mixing ensures homogeneous DAST distribution.

  • Temperature Gradients : Jacketed reactors maintain −20°C during fluorination.

Environmental Impact

  • Waste Streams : Ethanol recovery (85%) reduces solvent waste.

  • DAST Neutralization : Quenching with NaHCO₃ minimizes HF emissions .

Scientific Research Applications

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the thiazole ring’s known biological activity.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

Thiazole carboxylates exhibit substituent-dependent electronic characteristics. For example:

  • Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1): The nitro (-NO₂) group extends conjugation, reducing the HOMO-LUMO gap (3.89 eV) compared to non-conjugated analogs (e.g., compound 6: 4.72 eV) .
  • Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate : The trifluoromethyl (-CF₃) group contributes to lipophilicity and metabolic resistance, critical for pharmacokinetics .

Table 1: Substituent Effects on Electronic Properties

Compound Substituent HOMO-LUMO Gap (eV) Key Feature
Compound 1 -NO₂ 3.89 Extended conjugation
Compound 6 Non-conjugated substituent 4.72 Higher energy gap
Ethyl 2-(2,4-difluorophenyl)-... -F (electron-withdrawing) N/A Enhanced electrophilicity
Computational and Crystallographic Insights
  • DFT Studies: The nitro group in compound 1 reduces the HOMO-LUMO gap by 21% compared to non-conjugated analogs, corroborated by Mulliken charge analysis .
  • Crystal Packing : Hirshfeld surface analysis of compound 1 revealed dominant H-bonding and π-π interactions (3.42 Å spacing), stabilizing its crystal lattice .

Biological Activity

Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a thiazole ring, which is known for its significant biological properties, and the difluoromethoxy group, which enhances its lipophilicity and bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula: C9_{9}H8_{8}F2_{2}N1_{1}O2_{2}S1_{1}
  • Molecular Weight: 221.23 g/mol

The presence of both difluoromethoxy and thiazole functionalities contributes to its unique chemical behavior, making it a valuable scaffold in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The difluoromethoxy group enhances the compound’s ability to cross cell membranes and reach intracellular targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with thiazole structures can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of thiazoles have demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species . The minimum inhibitory concentration (MIC) values for related thiazole derivatives often range from 1.56 to 6.25 µg/mL .

Anticancer Activity

This compound has been explored for its potential anticancer effects. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds with similar structures have been reported to exhibit cytotoxicity against various human tumor cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and others . The presence of electron-withdrawing groups like difluoromethoxy has been associated with enhanced anticancer activity due to increased binding affinity to target proteins involved in tumor progression.

Anti-inflammatory Activity

The compound's anti-inflammatory potential is also noteworthy. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models subjected to induced inflammation . The mechanism likely involves modulation of NF-kB signaling pathways and inhibition of COX enzymes.

Summary of Research Findings

Study Biological Activity Key Findings
AntimicrobialEffective against various bacterial strains with MIC values ranging from 1.56 to 6.25 µg/mL.
AnticancerInduces apoptosis in HCT-116 and HepG2 cell lines; enhanced activity with electron-withdrawing groups.
Anti-inflammatoryReduces inflammation markers in animal models; modulates NF-kB signaling pathway.

Case Studies

A notable case study involved the evaluation of this compound in a high-throughput screening campaign aimed at identifying small molecules that induce Oct3/4 expression in pluripotent stem cells. This study highlighted the compound's potential in regenerative medicine, particularly in reprogramming somatic cells into induced pluripotent stem cells (iPSCs) .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate, and what critical reaction conditions must be controlled?

The synthesis typically involves functionalizing the thiazole ring via halogenation or nucleophilic substitution. For example, thionyl chloride is used to activate hydroxyl groups, followed by esterification with ethanol (as seen in trifluoromethyl-thiazole derivatives) . Oxidation steps with MnO₂ in dichloromethane are critical for converting intermediates to ketones or aldehydes . Reaction temperature (e.g., reflux conditions) and anhydrous solvents are essential to avoid hydrolysis of sensitive groups like difluoromethoxy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • ¹H/¹³C NMR : The difluoromethoxy group (-OCF₂H) shows characteristic splitting patterns due to coupling with fluorine atoms (e.g., doublets or triplets near δ 4.5–5.5 ppm for protons adjacent to fluorine) .
  • IR Spectroscopy : Stretching vibrations for C=O (1730–1700 cm⁻¹) and C-F (1250–1100 cm⁻¹) are key identifiers .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm the ester and thiazole moieties .

Q. What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Thiazole derivatives with electron-withdrawing groups (e.g., difluoromethoxy) exhibit antimicrobial and anticancer properties, potentially via enzyme inhibition (e.g., kinase or protease targets) . Analogous compounds, such as ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, induce stem cell factors like OCT3/4, suggesting a role in epigenetic modulation .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound's reactivity compared to methoxy or trifluoromethyl analogs?

The -OCF₂H group enhances electrophilicity at the thiazole C-2/C-4 positions due to fluorine’s inductive effect, facilitating nucleophilic substitution. This contrasts with methoxy (-OCH₃), which is less electron-withdrawing, and trifluoromethyl (-CF₃), which sterically hinders reactions. Computational studies (e.g., DFT) can quantify these electronic effects .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

  • Validate target engagement using biophysical methods (e.g., SPR, ITC).
  • Compare dose-response curves across multiple models .
  • Use isogenic cell lines to isolate compound-specific effects .

Q. Can computational methods predict the crystallographic parameters of this compound, and what software is typically used?

Yes. Software like SHELX refines X-ray diffraction data to determine bond lengths, angles, and dihedral angles. For example, the thiazole ring in similar compounds shows planarity deviations <5°, confirmed via SHELXL refinement . Density Functional Theory (DFT) can also predict crystal packing and intermolecular interactions .

Q. How does the electronic nature of the difluoromethoxy substituent affect the compound's electronic structure and intermolecular interactions?

The -OCF₂H group increases the thiazole ring’s electron deficiency, stabilizing π-π stacking with aromatic residues in protein targets. Crystallographic data show that substituents like trifluoromethyl induce coplanarity with adjacent rings, enhancing binding affinity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Chiral centers adjacent to the thiazole ring (e.g., at C-4) require asymmetric catalysis. Methods include:

  • Chiral auxiliaries : Use of tert-butylsulfinamide to control stereochemistry during nucleophilic additions .
  • Enzymatic resolution : Lipases or esterases to separate enantiomers .

Q. How can researchers design experiments to differentiate between the compound's direct and indirect mechanisms of action in biological systems?

  • Genetic knockdown : Silence putative targets (e.g., OCT3/4) to assess activity loss .
  • Thermal proteome profiling : Identify direct binding partners by monitoring protein thermal stability shifts .
  • Metabolomic profiling : Track downstream metabolic changes to infer indirect effects .

Q. What are the key considerations for optimizing the compound’s solubility and bioavailability in preclinical studies?

  • Ester hydrolysis : Replace the ethyl group with polar pro-drug moieties (e.g., glycine conjugates) to enhance aqueous solubility .
  • LogP optimization : Introduce hydrophilic substituents (e.g., -OH, -NH₂) while retaining thiazole ring integrity .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent decomposition of fluorine-containing intermediates .
  • Data Validation : Cross-reference NMR assignments with DEPT and HSQC experiments to confirm quaternary carbons and fluorine coupling .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

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